arachidonoyl-CoA(4-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arachidonoyl-CoA(4-) is an acyl-CoA(4-) arising from deprotonation of the phosphate and diphosphate functions of arachidonoyl-CoA. It has a role as a human metabolite. It is a polyunsaturated fatty acyl-CoA(4-) and an (11Z)-Delta(11)-fatty acyl-CoA(4-). It is a conjugate base of an arachidonoyl-CoA.
Scientific Research Applications
Coenzyme A-mediated Transacylation in Platelets
Arachidonoyl-CoA is involved in the synthesis of arachidonoyl phosphatides in human platelets. This process is crucial for the remodeling of phospholipids, representing a mechanism for enriching phospholipids with arachidonic acid (Kramer, Pritzker, & Deykin, 1984).
Role in Apoptosis
A study suggests that inhibitors of CoA-independent transacylase, which regulates arachidonate-phospholipid remodeling, induce apoptosis in cells. This remodeling is significant for the distribution of arachidonate in membrane phospholipids, indicating its role in cell proliferation and programmed cell death (Surette, Winkler, Fonteh, & Chilton, 1996).
Arachidonoyl-CoA Synthetase Distribution
Arachidonoyl-CoA synthetase, which is distinct from nonspecific acyl-CoA synthetase, is widely distributed in various human cells and tissues. It plays a key role in incorporating arachidonic acid into cellular lipids (Laposata, Reich, & Majerus, 1985).
Inhibition Studies in Neutrophils
In human neutrophils, inhibitors of CoA-independent transacylase impede the movement of arachidonate into ether-linked phospholipids. This study highlights the enzyme's role in arachidonic acid metabolism and the formation of platelet-activating factor (Chilton, Fonteh, Sung, Hickey, Torphy, Mayer, Marshall, Heravi, & Winkler, 1995).
Synthesis in the Retina
The synthesis of arachidonoyl CoA in the human, bovine, rat, and frog retina is essential for the formation of specific polyenoyl CoAs. This activity is most active in microsomal membranes, indicating its importance in the retina's biochemistry (Reddy & Bazan, 1984).
Novel ATP- and CoA-independent Synthesis Pathway
The synthesis of arachidonoylethanolamide, a cannabinoid receptor ligand, happens through an ATP- and CoA-independent pathway, suggesting a unique chemical paradigm in the conjugation of arachidonic acid (Kruszka & Gross, 1994).
Control of Free Arachidonic Acid Levels
Phospholipases A2 and lysophospholipid acyltransferases play a key role in controlling cellular levels of free arachidonic acid, influencing the production of eicosanoids. This regulation is crucial for various physiological and pathophysiological states (Perez-Chacon, Astudillo, Balgoma, Balboa, & Balsinde, 2009).
properties
Product Name |
arachidonoyl-CoA(4-) |
---|---|
Molecular Formula |
C41H62N7O17P3S-4 |
Molecular Weight |
1050 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-4-[[3-[2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |
InChI |
InChI=1S/C41H66N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48/h8-9,11-12,14-15,17-18,28-30,34-36,40,51-52H,4-7,10,13,16,19-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/p-4/b9-8-,12-11-,15-14-,18-17-/t30-,34-,35-,36+,40-/m1/s1 |
InChI Key |
JDEPVTUUCBFJIW-YQVDHACTSA-J |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.